molecular formula C13H13FN2S B1520702 4-Cyclopropyl-5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-amine CAS No. 1240527-61-0

4-Cyclopropyl-5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-amine

Cat. No.: B1520702
CAS No.: 1240527-61-0
M. Wt: 248.32 g/mol
InChI Key: VBFBPWQRGOPQQL-UHFFFAOYSA-N
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Description

4-Cyclopropyl-5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-amine is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclopropyl group, a fluorophenyl group, and a thiazol-2-amine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-amine typically involves multiple steps, starting with the appropriate precursors. One common synthetic route includes the following steps:

  • Formation of the thiazole ring: This can be achieved through the reaction of a suitable amine with a thioamide derivative.

  • Introduction of the cyclopropyl group: This step often involves a cyclopropanation reaction, which can be performed using reagents such as diazomethane.

  • Attachment of the fluorophenyl group: This can be done through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid derivative of the fluorophenyl group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and reduce by-products. Large-scale production often requires the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropyl-5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-amine can undergo various chemical reactions, including:

  • Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: The compound can be reduced to form amines or other derivatives.

  • Substitution: The fluorophenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) can be used.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Electrophilic substitution reactions can be facilitated by using strong acids or Lewis acids.

Major Products Formed:

  • Oxidation: Formation of thiazole sulfoxides or sulfones.

  • Reduction: Formation of amines or other reduced derivatives.

  • Substitution: Introduction of various substituents on the fluorophenyl group.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-Cyclopropyl-5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-amine can be used to study the interactions between small molecules and biological targets. It may also serve as a lead compound for the development of new drugs.

Medicine: This compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and other high-value products.

Mechanism of Action

The mechanism by which 4-Cyclopropyl-5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-amine exerts its effects involves its interaction with specific molecular targets. The thiazole ring and the fluorophenyl group are key structural features that contribute to its biological activity. The compound may bind to enzymes or receptors, leading to the modulation of biological processes.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate certain enzymes, leading to changes in metabolic pathways.

  • Receptors: It may interact with specific receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

  • 2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxaldehyde: This compound shares a similar structure but has a quinoline core instead of a thiazole ring.

  • 2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-acrylaldehyde: Another structurally related compound used as an intermediate in the synthesis of pitavastatin.

Uniqueness: 4-Cyclopropyl-5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-amine is unique due to its combination of a cyclopropyl group, a fluorophenyl group, and a thiazol-2-amine moiety. This combination of functional groups provides distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

4-cyclopropyl-5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2S/c14-10-4-2-1-3-9(10)7-11-12(8-5-6-8)16-13(15)17-11/h1-4,8H,5-7H2,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBFBPWQRGOPQQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(SC(=N2)N)CC3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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